ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of ethyl 2-[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]acetate.
Substitution: Formation of various substituted triazole derivatives.
Hydrolysis: Formation of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate can be compared with other triazole derivatives, such as:
Ethyl 2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate: Similar structure but with a different position of the nitro group on the phenyl ring.
Ethyl 2-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 2-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]acetate: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H12N4O4 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-11(17)7-10-13-12(15-14-10)8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
CLHLWUYFQRBKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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